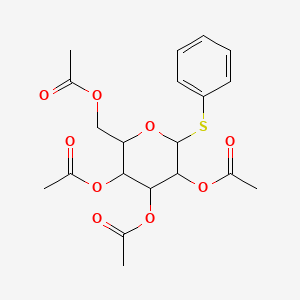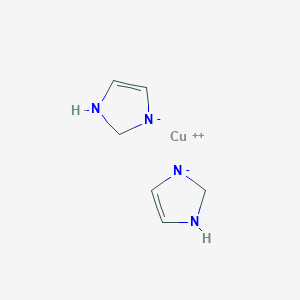
(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate is a complex organic compound with the molecular formula C20H24O9S and a molecular weight of 440.46 g/mol . It is characterized by its crystalline powder form and is primarily used in scientific research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate typically involves the acetylation of the corresponding thiomannopyranoside. The process includes the reaction of phenyl thiomannopyranoside with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the hydroxyl groups on the mannopyranoside ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions
(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential antimicrobial properties against bacterial and fungal pathogens.
作用機序
The mechanism of action of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate involves its role as an α-mannosidase inhibitor. By inhibiting this enzyme, the compound interferes with the breakdown of mannose-containing glycoproteins, affecting various cellular processes. This inhibition can lead to the accumulation of glycoproteins, which can be studied to understand their role in different biological pathways.
類似化合物との比較
Similar Compounds
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside: Similar structure but differs in the configuration of the sugar moiety.
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside: Another isomer with a different stereochemistry.
Uniqueness
(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate is unique due to its specific configuration and the presence of multiple acetyl groups, which enhance its reactivity and make it a valuable compound for various chemical and biological studies .
特性
IUPAC Name |
(3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946479 |
Source


|
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23661-28-1 |
Source


|
| Record name | NSC129250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal](/img/structure/B1172457.png)


